molecular formula C17H23N3O4S3 B11408094 1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine

1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine

Cat. No.: B11408094
M. Wt: 429.6 g/mol
InChI Key: FPPNKYPBPBIYNN-UHFFFAOYSA-N
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Description

1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, the thiazole ring can be formed through cyclization reactions.

    Sulfonylation: Introduction of the ethylsulfonyl and methylphenylsulfonyl groups can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides.

    Piperazine Derivatization: The final step involves the attachment of the piperazine moiety to the thiazole ring under suitable reaction conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups.

    Substitution: The thiazole and piperazine rings can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the thiazole or piperazine rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-{2-(Methylsulfonyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine
  • 1-{2-(Ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine

Uniqueness

1-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}-4-methylpiperazine is unique due to its specific substitution pattern on the thiazole and piperazine rings, which can influence its chemical reactivity and biological activity. Comparing its properties with similar compounds can help in understanding its potential advantages and applications.

Properties

Molecular Formula

C17H23N3O4S3

Molecular Weight

429.6 g/mol

IUPAC Name

2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H23N3O4S3/c1-4-26(21,22)17-18-15(16(25-17)20-11-9-19(3)10-12-20)27(23,24)14-7-5-13(2)6-8-14/h5-8H,4,9-12H2,1-3H3

InChI Key

FPPNKYPBPBIYNN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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